An In-depth Technical Guide to 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one
An In-depth Technical Guide to 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry. While the specific historical details of its initial discovery remain somewhat elusive in publicly accessible literature, its structural similarity to a class of compounds with profound biological activity positions it as a valuable building block in drug discovery. This document will delve into the broader context of fluorinated pyrimidines, explore plausible synthetic strategies based on established chemical principles, and discuss potential mechanisms of action and applications in therapeutic development.
Introduction: The Significance of Fluorinated Pyrimidines
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1] This small, highly electronegative atom can dramatically alter the physicochemical and biological properties of a compound, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles.[1]
Within this context, fluorinated pyrimidines represent a critically important class of compounds, particularly in the realm of oncology and virology.[2][3] The seminal discovery of 5-fluorouracil (5-FU) in the 1950s revolutionized cancer chemotherapy and laid the groundwork for the development of a multitude of related drugs.[3] These molecules often act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells and viruses.[2][3]
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, with its characteristic fluorinated pyrimidine core, belongs to this esteemed family of molecules. Its structure suggests the potential for diverse biological activities, making it a subject of interest for researchers seeking to develop novel therapeutic agents.
Physicochemical Properties and Tautomerism
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, with the CAS number 155-15-7, is a heterocyclic organic compound.[4] It is important for researchers to be aware that this compound can exist in tautomeric forms. A notable tautomer is 6-amino-5-fluoro-1-methylpyrimidin-2-one, which shares the same molecular formula (C5H6FN3O) and molecular weight.[5] The equilibrium between these forms can be influenced by the solvent and solid-state packing.
Table 1: Physicochemical Properties of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one
| Property | Value | Source |
| CAS Number | 155-15-7 | [4] |
| Molecular Formula | C5H6FN3O | [5] |
| Molecular Weight | 143.12 g/mol | [5] |
Synthetic Strategies: A Rationale-Driven Approach
A plausible and commonly employed strategy for the synthesis of 4-aminopyrimidines involves the condensation of a β-ketoenolate or a similar three-carbon precursor with a guanidine or amidine derivative.
General Experimental Protocol: A Hypothetical Synthesis
The following protocol is a generalized representation of how a researcher might approach the synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, drawing from established methods for analogous compounds.
Step 1: Synthesis of a Fluorinated Precursor
The initial step would involve the preparation of a suitable fluorinated three-carbon building block. For instance, a Claisen condensation of an appropriate starting material could yield a fluoro-β-ketoester.
Step 2: Cyclocondensation Reaction
The fluorinated precursor would then be reacted with N-methylguanidine in a cyclocondensation reaction. This reaction is typically carried out in the presence of a base and a suitable solvent. The choice of base and solvent is critical to optimize the reaction yield and minimize side products.
Workflow Diagram: Hypothetical Synthesis
Caption: Hypothetical synthetic workflow for 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one.
Potential Biological Activity and Mechanism of Action
Given its structural similarity to known bioactive molecules, 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one is a candidate for investigation in several therapeutic areas.
Anticancer Potential
Many fluorinated pyrimidines exhibit anticancer activity by acting as thymidylate synthase inhibitors or by being incorporated into DNA and RNA, leading to cellular apoptosis.[6] It is plausible that 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one or its metabolites could interact with enzymes involved in nucleotide biosynthesis, thereby disrupting DNA replication and repair in cancer cells. Further screening against various cancer cell lines would be necessary to validate this hypothesis.
Antiviral Potential
The pyrimidine scaffold is also a key feature of many antiviral nucleoside analogs.[7] These compounds can be phosphorylated in vivo to their triphosphate forms, which then compete with natural nucleosides for incorporation into the viral genome by viral polymerases, leading to chain termination and inhibition of viral replication. The antiviral potential of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one against a panel of viruses, particularly RNA viruses, warrants investigation.
Signaling Pathway Diagram: Potential Mechanism of Action
Caption: Postulated mechanism of action for 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one.
Future Directions and Research Opportunities
The full potential of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one as a scaffold in drug discovery remains to be unlocked. Future research should focus on several key areas:
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Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol are paramount. This would facilitate wider access to the compound for biological screening.
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Comprehensive Biological Screening: A broad-based screening of this compound against a diverse panel of cancer cell lines and viruses is warranted to identify potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, the synthesis and evaluation of a library of analogs would be a critical next step in optimizing potency and selectivity.
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Mechanistic Studies: Elucidation of the precise mechanism of action through biochemical and cellular assays will be essential for rational drug development.
Conclusion
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one represents a promising, yet underexplored, member of the esteemed family of fluorinated pyrimidines. While its history is not as well-documented as some of its more famous relatives, its chemical structure suggests a high potential for biological activity. This technical guide has provided a framework for understanding this molecule, from its physicochemical properties and plausible synthetic routes to its potential therapeutic applications. It is hoped that this document will serve as a catalyst for further research into this intriguing compound, ultimately leading to the development of new and effective medicines.
References
[8] PubMed. (n.d.). Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines. Retrieved from [Link]
[7] PubMed. (n.d.). Antiviral agents: synthesis of furylpyrimidinones and evaluation of their cytostatic and antiviral activity. Retrieved from [Link]
[4] Amerigo Scientific. (n.d.). 4-Amino-5-Fluoro-1-Methyl-2(1H)-Pyrimidinone. Retrieved from [Link]
[9] Pharmaffiliates. (n.d.). 4-amino-5-fluoro-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one. Retrieved from [Link]
[10] Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466.
[2] de Bono, J. S., & Twelves, C. J. (2001). The oral fluorinated pyrimidines. Investigational New Drugs, 19(1), 41–59.
[3] Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3436.
[11] PubChem. (n.d.). 4-Amino-5-fluoropyridin-2(1H)-one. Retrieved from [Link]
[5] PubChem. (n.d.). 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. Retrieved from [Link]
[12] ChemSynthesis. (2025). 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one. Retrieved from [Link]
[13] Justia Patents. (2022). Aqueous inkjet ink compositions. Retrieved from [Link]
[14] Scala, M. C., et al. (2021). Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies. Molecules, 26(16), 4935.
[1] Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 733.
[15] PubChem. (n.d.). 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone. Retrieved from [Link]
[6] Pires, N., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Molecular Therapy.
[16] CAS. (n.d.). Patent Kind Codes for CAS Basic & Patent Family Members. Retrieved from [Link]
[17] El-Sawy, E. R., et al. (2023). Design, synthesis, and evaluation of 4′‐phosphonomethoxy pyrimidine ribonucleosides as potential anti‐influenza agents. Archiv der Pharmazie.
[18] Martínez-Urbina, M. A., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(11), 4419.
[19] Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar.
[20] Krawczyk, H., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4991.
[21] ResearchGate. (2025). An Efficient Synthesis of Benzimidazoles via Palladium-Catalyzed Amine Exchange Reaction from Trialkylamines to o-Phenylenediamine in an Aqueous Medium. Retrieved from [Link]
[22] ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
[23] EPA NEI. (1974). Proceedings: Symposium on Flue Gas Desulfurization, Atlanta, November 1974 - Volume I.
[24] Google Patents. (1941). US2243977A - Process for the preparation of amino-alcohols. Retrieved from
[25] Beilstein Journals. (2024). O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. Retrieved from [Link]
[26] Williams, M. W., & Young, G. T. (1963). Amino-acids and Peptides. Part XVI. Further Studies of Racemisation during Peptide Synthesis. Journal of the Chemical Society, 881-889.
[27] ResearchGate. (n.d.). Role of lifestyle and glucagon‐like peptide‐1 receptor agonists for weight loss in obesity, type 2 diabetes and steatotic liver diseases. Retrieved from [Link]
[28] PubMed Central. (n.d.). Formal synthesis of kibdelomycin and derivatisation of amycolose glycosides. Retrieved from [Link]
Sources
- 1. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 5. 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one | C5H6FN3O | CID 71494961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral agents: synthesis of furylpyrimidinones and evaluation of their cytostatic and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- | C8H10FN3O3S | CID 22858382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. 4-Amino-5-fluoropyridin-2(1H)-one | C5H5FN2O | CID 13914612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Amino-5-Fluoro-1-Methyl-2(1H)-Pyrimidinone - Amerigo Scientific [amerigoscientific.com]
- 13. patents.justia.com [patents.justia.com]
- 14. mdpi.com [mdpi.com]
- 15. 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone | C9H11F2N3O4 | CID 3461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Patent Kind Codes for CAS Basic & Patent Family Members [cas.org]
- 17. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 18. mdpi.com [mdpi.com]
- 19. chemsynthesis.com [chemsynthesis.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 24. sciencescholar.us [sciencescholar.us]
- 25. beilstein-journals.org [beilstein-journals.org]
- 26. 163. Amino-acids and peptides. Part XVI. Further studies of racemisation during peptide synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. Formal synthesis of kibdelomycin and derivatisation of amycolose glycosides - PMC [pmc.ncbi.nlm.nih.gov]
